molecular formula C13H21NO B1385444 N-(3-Isopropoxybenzyl)-2-propanamine CAS No. 1040683-60-0

N-(3-Isopropoxybenzyl)-2-propanamine

Cat. No.: B1385444
CAS No.: 1040683-60-0
M. Wt: 207.31 g/mol
InChI Key: HNBQEMQVYYHILT-UHFFFAOYSA-N
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Description

N-(3-Isopropoxybenzyl)-2-propanamine: is an organic compound that belongs to the class of amines It is characterized by the presence of an isopropoxy group attached to a benzyl moiety, which is further connected to a propanamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Isopropoxybenzyl)-2-propanamine typically involves the reaction of 3-isopropoxybenzyl chloride with 2-propanamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield. The process may also include purification steps such as distillation or recrystallization to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: N-(3-Isopropoxybenzyl)-2-propanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the isopropoxy group or the amine group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed:

    Oxidation: Formation of ketones or oxides.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Chemistry: N-(3-Isopropoxybenzyl)-2-propanamine is used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study the effects of amine derivatives on biological systems. It can be used in the development of new drugs or as a probe to investigate biochemical pathways.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new therapeutic agents. It may exhibit pharmacological activities that can be harnessed for the treatment of various diseases.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers or used as a precursor for the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of N-(3-Isopropoxybenzyl)-2-propanamine involves its interaction with specific molecular targets in biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • N-(3-Isopropoxybenzyl)-4-methoxybenzenesulfonamide
  • N-(3-Isopropoxybenzyl)-3-methylbenzamide
  • N-(3-Isopropoxybenzyl)-2-methylbenzamide

Comparison: N-(3-Isopropoxybenzyl)-2-propanamine is unique due to its specific structural features, such as the presence of the isopropoxy group and the propanamine chain. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications. The presence of the isopropoxy group can influence its solubility, stability, and interaction with biological targets, distinguishing it from other related compounds.

Properties

IUPAC Name

N-[(3-propan-2-yloxyphenyl)methyl]propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO/c1-10(2)14-9-12-6-5-7-13(8-12)15-11(3)4/h5-8,10-11,14H,9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNBQEMQVYYHILT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC1=CC(=CC=C1)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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